

2,2'-Diiodobiphenyl: A Technical Overview for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2'-Diiodobiphenyl**

Cat. No.: **B1330377**

[Get Quote](#)

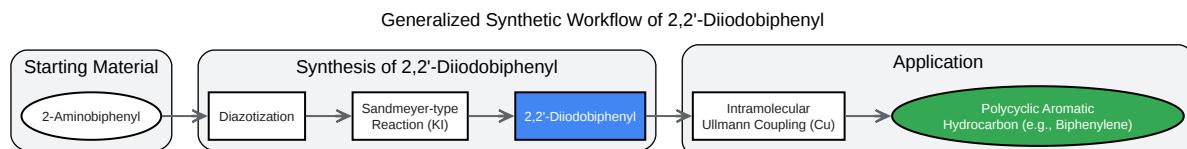
CAS Number: 2236-52-4 Molecular Weight: 406.00 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide provides an in-depth overview of **2,2'-diiodobiphenyl**, a key intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and materials science.

Core Properties and Spectroscopic Data

2,2'-Diiodobiphenyl is a solid, light-sensitive compound with a melting point range of 108.0 to 112.0 °C.[\[4\]](#) It is crucial to store it in a cool, dark place, preferably below 15°C.[\[4\]](#) The key physical and spectroscopic data for **2,2'-diiodobiphenyl** are summarized in the table below.

Property	Value	Reference
CAS Number	2236-52-4	[1] [3] [4]
Molecular Formula	C ₁₂ H ₈ I ₂	[1] [4]
Molecular Weight	406.00 g/mol	[1] [2] [3]
Appearance	White to almost white powder/crystal	[4]
Melting Point	108.0 - 112.0 °C	[4]
Purity	>98.0% (GC)	[4]
¹³ C NMR	Confirms structure	[1] [4]
Mass Spectrometry (GC-MS)	m/z top peak: 279, 2nd highest: 152, 3rd highest: 406	[1]


Synthesis and Applications in Organic Chemistry

The primary application of **2,2'-diiodobiphenyl** lies in its use as a precursor for the synthesis of larger, complex aromatic systems. Its strategic placement of two iodine atoms allows for intramolecular cyclization reactions, most notably Ullmann-type couplings, to form rigid, planar, or helical polycyclic aromatic hydrocarbons. These PAHs are of significant interest in materials science for their unique electronic and photophysical properties.

While a specific, detailed experimental protocol for the synthesis of **2,2'-diiodobiphenyl** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of the related compound, 2-iodobiphenyl. This typically involves a Sandmeyer-type reaction starting from 2-aminobiphenyl.

A detailed experimental protocol for the intramolecular cyclization of **2,2'-diiodobiphenyl** is also not explicitly detailed in the available literature. However, these reactions are generally carried out at high temperatures in the presence of a copper catalyst.

Below is a generalized workflow illustrating the synthetic utility of **2,2'-diiodobiphenyl**.

[Click to download full resolution via product page](#)

A generalized synthetic route to and application of **2,2'-diiodobiphenyl**.

Biological Activity and Drug Development Relevance

Current scientific literature does not indicate any significant, direct biological activity for **2,2'-diiodobiphenyl**. Its primary role is that of a chemical intermediate in organic synthesis. Consequently, there are no established signaling pathways involving this compound, and it is not a current focus in drug development programs. The interest in its downstream products, polycyclic aromatic hydrocarbons, is predominantly in the field of materials science rather than pharmacology.

Safety Information

2,2'-Diiodobiphenyl is classified as an irritant and is very toxic to aquatic life with long-lasting effects.^[1] It is essential to handle this compound with appropriate personal protective equipment and to follow all safety guidelines for chemical handling and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-Diiodobiphenyl | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-diiodobiphenyl [stenutz.eu]
- 3. 2,2'-DIODOBIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,2'-Diiodobiphenyl | 2236-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [2,2'-Diiodobiphenyl: A Technical Overview for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330377#2-2-diiodobiphenyl-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com